molecular formula C10H17N3O2 B2865635 4-(2-methylpropyl)-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2198985-82-7

4-(2-methylpropyl)-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2865635
CAS RN: 2198985-82-7
M. Wt: 211.265
InChI Key: RRNLJUOLYYEWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methylpropyl)-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as TAK-915, is a novel compound that has recently gained attention in the field of neuroscience research. TAK-915 is a selective antagonist of the GABA(A) α5 receptor subtype, which is believed to play a role in cognitive function and memory.

Scientific Research Applications

Synthesis and Physicochemical Properties

A study conducted by Yüksek et al. (2015) focused on the synthesis of new 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and their evaluation for in vitro antioxidant activities. These compounds were synthesized through reactions with 4-(4-methylbenzoxy)benzaldehyde, characterized using various spectroscopic methods, and analyzed for their antioxidant properties in comparison to standard antioxidants. The lipophilicity and kinetic parameters of thermal degradation of these compounds were also investigated, showcasing their potential in various applications due to their physicochemical properties (Yüksek et al., 2015).

Catalytic Applications

Research by Bacchi et al. (2005) explored the catalytic capabilities of substituted gamma-oxoalkynes under oxidative carbonylation conditions, leading to the formation of tetrahydrofuran, dioxolane, and other derivatives in satisfactory yields. This process involved palladium-catalyzed oxidative cyclization-alkoxycarbonylation, showcasing a method to synthesize heterocyclic derivatives, including structures related to the compound of interest, which can have applications in the synthesis of pharmaceuticals and materials science (Bacchi et al., 2005).

Antimicrobial Agents

Another study focused on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives with potential antimicrobial properties. This research highlights the use of a Vilsmeier–Haack reaction approach to create compounds exhibiting a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, indicating the significant role of 1,2,4-triazol derivatives in developing new therapeutic agents (Bhat et al., 2016).

Electrochemiluminescence Applications

Zhang et al. (2017) synthesized coordination polymers based on 4-amino-1,2,4-triazole Schiff base two-dimensional Zn/Cd coordination polymers, demonstrating highly intense electrochemical luminescence (ECL) in DMF solution and high thermal stability. This study showcases the potential applications of 1,2,4-triazole derivatives in the development of materials for electrochemiluminescence and other optical technologies (Zhang et al., 2017).

properties

IUPAC Name

4-(2-methylpropyl)-3-(oxolan-2-yl)-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-7(2)6-13-9(11-12-10(13)14)8-4-3-5-15-8/h7-8H,3-6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNLJUOLYYEWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NNC1=O)C2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methylpropyl)-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

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